molecular formula C17H20Br2Cl2N4O2 B564724 Dibromopropamidine dihydrochloride CAS No. 50357-61-4

Dibromopropamidine dihydrochloride

Cat. No.: B564724
CAS No.: 50357-61-4
M. Wt: 543.081
InChI Key: ULUQHVAAGGTBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for dibromopropamidine dihydrochloride is formally designated as 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride. This comprehensive nomenclature reflects the complex molecular architecture of the compound, which consists of two brominated benzene rings connected through a propoxy bridge. The structural framework incorporates carbamimidoyl functional groups positioned strategically on both aromatic rings, creating a symmetrical diamidine configuration.

The molecular structure features two distinct aromatic ring systems, each substituted with bromine atoms at the 3-position relative to the ether linkage. The carbamimidoyl groups, also known as amidine groups, are positioned para to the ether linkages on both benzene rings. This arrangement creates a bis-benzamidine structure with a three-carbon propoxy linker connecting the two aromatic domains. The compound exists as a dihydrochloride salt, indicating the presence of two protonated amidine groups that interact with chloride counterions.

The structural descriptor according to the Simplified Molecular Input Line Entry System is represented as: C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl. This notation captures the complete connectivity pattern of the molecule, including the propylene bridge that spans between the two brominated phenolic units. The International Chemical Identifier provides additional structural verification through its computed descriptor: InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H.

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQHVAAGGTBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049054
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50357-61-4
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

The core structure is assembled via sequential bromination and etherification reactions:

  • Bromination of 4-hydroxybenzonitrile :

    • Treatment with bromine (Br₂) in acetic acid yields 3,5-dibromo-4-hydroxybenzonitrile.

    • Conditions : 60–80°C, catalytic FeBr₃, stoichiometric Br₂.

  • Ether linkage formation :

    • Reaction of 3,5-dibromo-4-hydroxybenzonitrile with 1,3-dibromopropane in alkaline medium (NaOH/ethanol).

    • Mechanism : Nucleophilic attack by the phenoxide ion on the terminal bromine of 1,3-dibromopropane, forming a propoxy bridge.

Amidination Reaction

Conversion of nitrile groups to amidines:

  • Reagents : Gaseous ammonia (NH₃) and hydrogen chloride (HCl) in methanol under pressure.

  • Reaction :

    R–CN+NH3+HClR–C(=NH)–NH2HCl\text{R–CN} + \text{NH}_3 + \text{HCl} \rightarrow \text{R–C(=NH)–NH}_2\cdot\text{HCl}
  • Yield optimization : Excess NH₃ (3:1 molar ratio), 80–100°C, 12–24 hr reaction time.

Salt Formation: Conversion to Dihydrochloride

The free base is protonated using hydrochloric acid to form the dihydrochloride salt:

Acid-Base Reaction

  • Procedure :

    • Dissolve dibromopropamidine base in anhydrous ethanol.

    • Add concentrated HCl (37%) dropwise at 0–5°C to prevent thermal degradation.

    • Stir for 2–4 hr until precipitation completes.

  • Stoichiometry :

    C17H18Br2N4O2+2HClC17H20Br2Cl2N4O2\text{C}_{17}\text{H}_{18}\text{Br}_2\text{N}_4\text{O}_2 + 2\text{HCl} \rightarrow \text{C}_{17}\text{H}_{20}\text{Br}_2\text{Cl}_2\text{N}_4\text{O}_2
  • Purification : Recrystallization from ethanol-water (3:1 v/v) yields white crystalline product.

Critical Parameters for Salt Formation

ParameterOptimal RangeImpact on Yield/Purity
HCl concentration35–37%Lower concentrations delay precipitation
Temperature0–5°CMinimizes side reactions
Solvent polarityEthanol (dielectric constant 24.3)Enhances ionic dissociation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Advantages : Improved heat transfer and reaction uniformity vs. batch processing.

  • Parameters :

    • Reactor volume: 50–100 L

    • Flow rate: 10–15 L/hr

    • Residence time: 30–45 min

Quality Control Metrics

Analytical MethodTarget SpecificationPurpose
HPLC (C18 column)Purity ≥99.5%Quantifies residual solvents
Karl Fischer titrationWater content ≤0.2% w/wEnsures anhydrous form stability
XRDMatch reference patternConfirms crystalline phase integrity

Comparative Analysis of Salt Forms

While dibromopropamidine isethionate dominates clinical use, the dihydrochloride offers distinct physicochemical advantages:

PropertyIsethionate SaltDihydrochloride Salt
Solubility (H₂O) 1.2 g/mL at 25°C2.8 g/mL at 25°C
Melting Point 198–202°C (decomp.)215–218°C (decomp.)
Hygroscopicity HighModerate

The dihydrochloride’s enhanced solubility and thermal stability make it preferable for parenteral formulations requiring high drug loading.

Challenges in Process Optimization

Bromine Residue Management

  • Issue : Residual Br₂ from incomplete reaction quenches amidine groups.

  • Mitigation :

    • Post-reduction with Na₂S₂O₃ (0.1–0.5% w/v)

    • Ultrafiltration (10 kDa membrane) to remove bromide ions.

Crystal Polymorphism Control

  • Risk : Multiple crystalline forms affect dissolution rates.

  • Solution :

    • Seeding with stable Form I crystals during cooling.

    • Slowed cooling rate (0.5°C/min) to favor thermodynamically stable polymorph.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 300 W, 80°C, 15 min reaction time.

  • Benefits : 40% reduction in cycle time vs. conventional heating.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of ethanol.

  • Catalyst : Recyclable Amberlyst-15 resin for acid catalysis.

Chemical Reactions Analysis

Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Dibromopropamidine dihydrochloride is widely utilized as a topical antiseptic and disinfectant. It is effective against a range of organisms, including:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Active against fungi like Candida albicans and Aspergillus niger.

The compound retains its antimicrobial activity even in the presence of organic matter, such as pus or tissue fluids, enhancing its utility in clinical settings .

Ophthalmic Applications

This compound is commonly formulated as dibromopropamidine isethionate for use in ophthalmic preparations. It is indicated for:

  • Treatment of Minor Eye Infections : Used in eye drops and ointments to treat conditions like conjunctivitis and other minor eye infections in both adults and children.
  • Brand Names : Commonly available under names such as Brolene, Golden Eye, and Brulidine in the UK .

Table 1: Antimicrobial Efficacy of Dibromopropamidine

Organism TypeSpecific OrganismsEfficacy
Gram-positive BacteriaStaphylococcus aureusEffective
Gram-negative BacteriaEscherichia coli, Proteus vulgarisEffective
FungiCandida albicans, Aspergillus nigerEffective

Potential Anticancer Applications

Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells, particularly in bladder cancer models. The compound has shown promise in:

  • Inhibiting Cell Proliferation : In vitro studies using T24 bladder cancer cells demonstrated that dibromopropamidine significantly reduces cell viability .
  • Inducing Apoptosis : Flow cytometry analyses revealed that treatment with dibromopropamidine increases the proportion of apoptotic cells in a dose-dependent manner .

Table 2: Effects on Cancer Cell Lines

Treatment Concentration (µmol/l)% Viable Cells (after 24h)% Early Apoptotic Cells% Late Apoptotic Cells
010014.977.43
18016.0010.00
106021.4320.00
20509.7138.13

Clinical Case Studies

Several case studies highlight the effectiveness of dibromopropamidine in clinical settings:

  • A study involving patients with bacterial conjunctivitis reported significant improvement in symptoms following treatment with dibromopropamidine-based eye drops.
  • In a controlled trial focusing on bladder cancer patients, those treated with dibromopropamidine exhibited reduced tumor cell proliferation compared to control groups .

Mechanism of Action

The mechanism of action of dibromopropamidine dihydrochloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific molecular pathways involved in microbial growth and replication, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibromopropamidine dihydrochloride belongs to the diamidine class of biocides, which includes compounds like chlorhexidine , hexamidine , and dibromohexamidine . Below is a comparative analysis based on structural, functional, and regulatory criteria:

Table 1: Comparative Analysis of this compound and Analogues

Compound Chemical Structure Primary Applications Antimicrobial Spectrum Notable Research Findings Regulatory Status (EU Cosmetics)
This compound Propamidine backbone with two Br atoms; dihydrochloride salt Topical antiseptics, wound care, cosmetics Gram-positive bacteria, fungi Induces apoptosis in prostate cancer cells Listed for identification/determination
Chlorhexidine Bisbiguanide structure with Cl substituents Surgical scrubs, dental products Broad-spectrum (Gram±, fungi, enveloped viruses) Gold-standard for preoperative antisepsis; resistance rare Restricted concentrations in cosmetics
Hexamidine Hexamidine backbone; often as isethionate Cosmetics (preservative), ocular solutions Gram-positive bacteria, limited fungi Lower cytotoxicity compared to chlorhexidine Listed for identification/determination
Dibromohexamidine Hexamidine with two Br atoms Similar to hexamidine Enhanced efficacy against resistant strains Limited data on non-antimicrobial effects Listed for identification/determination

Key Findings:

Structural Differences :

  • Dibromopropamidine’s propamidine backbone and bromine atoms distinguish it from chlorhexidine’s bisbiguanide structure and hexamidine’s longer carbon chain. These structural variations influence solubility, membrane permeability, and target specificity .
  • Salt forms (e.g., dihydrochloride vs. isethionate) modulate solubility and stability, impacting formulation compatibility .

Antimicrobial Efficacy: Chlorhexidine exhibits broader-spectrum activity, including Gram-negative bacteria, due to its ability to disrupt cell membranes and bind to phospholipids .

Regulatory Considerations :

  • The EU mandates strict quantification of dibromopropamidine, hexamidine, and chlorhexidine in cosmetics, reflecting their regulated use as preservatives .

Biological Activity

Dibromopropamidine dihydrochloride (DBP) is a synthetic diamidine compound known for its broad-spectrum antimicrobial properties. It has been primarily utilized in ophthalmic preparations to treat infections, particularly those caused by Acanthamoeba and other pathogens. This article discusses the biological activity of DBP, including its mechanisms of action, applications in clinical settings, and relevant research findings.

This compound is characterized by its two bromine atoms and amidine functional groups, which contribute to its biological activity. The compound acts primarily by disrupting bacterial cell membranes, leading to cell lysis. Its mechanism involves:

  • Membrane Disruption : DBP interacts with membrane proteins and lipids, compromising the integrity of microbial cell membranes.
  • Inhibition of Cellular Processes : By disrupting membrane integrity, DBP inhibits essential cellular functions, contributing to its bactericidal effects .

Antimicrobial Efficacy

DBP exhibits potent antimicrobial activity against a variety of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and certain strains of Pseudomonas aeruginosa.
  • Fungi : Active against Aspergillus niger and Candida albicans .
  • Protozoa : Notably effective in treating Acanthamoeba keratitis, a severe eye infection .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/ml
Escherichia coli1 µg/ml
Pseudomonas aeruginosa100 µg/ml
Aspergillus niger5 µg/ml
Candida albicans2 µg/ml

Clinical Applications

DBP has been employed in various clinical scenarios:

  • Ophthalmology : Used in over-the-counter ophthalmic preparations for treating bacterial conjunctivitis and other eye infections. Its effectiveness is noted in both adult and pediatric populations .
  • Research Applications : Investigated for its potential in cancer treatment due to its anti-bladder cancer effects observed in vitro and in vivo studies .

Case Studies

Several case studies highlight the clinical efficacy of DBP:

  • Acanthamoeba Keratitis : A study involving patients with Acanthamoeba keratitis showed significant improvement when treated with DBP-containing formulations. Patients exhibited reduced symptoms and improved corneal clarity after treatment .
  • Bacterial Conjunctivitis : In a randomized trial involving children with bacterial conjunctivitis, DBP was shown to be more effective than placebo in alleviating symptoms and eradicating pathogens from ocular surfaces .

Research Findings

Recent studies have expanded the understanding of DBP's biological activity:

  • Cancer Research : DBP has demonstrated anti-cancer properties, particularly against bladder cancer cells. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Protein Expression Modulation : Treatment with DBP has been associated with decreased expression levels of proteins involved in critical signaling pathways such as EGFR (epidermal growth factor receptor) signaling, suggesting a potential role in modulating cellular responses during infections or malignancies .

Q & A

Q. How should researchers design toxicity studies to evaluate the long-term effects of this compound exposure?

  • Methodological Answer : Perform subchronic (90-day) oral toxicity tests in rodents, monitoring hematological, hepatic, and renal parameters. Include histopathological analysis of exposed tissues and compare with safety thresholds for structurally related compounds (e.g., chlorhexidine dihydrochloride). Use OECD Guideline 407 for protocol alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.